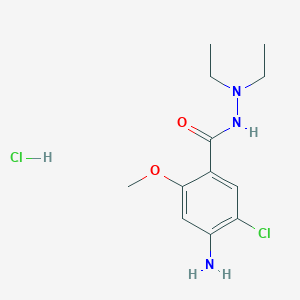

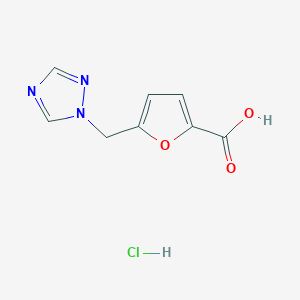

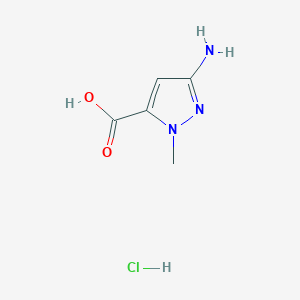

Ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate (HCl)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate (HCl) is a compound that belongs to the class of pyrazole-containing compounds . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

To enhance the potency of certain compounds, derivatives containing 3-methyl-1H-pyrazol-5-yl have been synthesized by intermediate derivatization methods (IDMs) . These compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS . Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Chemical Reactions Analysis

The activity of these compounds substituent on the phenyl was: electron-drawing group > neutral group > donor-drawing group, the results were like that of substituted benzyl group on pyrazole . The Gould–Jacobs cyclization of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylates with ethyl 3-methoxyacrylates under strongly alkaline conditions followed by substitution of the hydroxyl group by a chlorine atom by the action of POCl3 led to 4-chloropyrazolo[3,4-b]pyridine-5-carboxylates .科学的研究の応用

Ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate (Ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate (HCl)) has been used in a variety of scientific research applications. It has been used to study the effects of various drugs on the central nervous system, as well as the effects of certain hormones on cell growth and development. It has also been used to study the effects of certain antioxidants on the body, and to study the effects of certain proteins on cell signaling pathways.

作用機序

Mode of Action

It’s known that pyrazole derivatives, to which this compound belongs, often interact with their targets by forming hydrogen bonds and aromatic interactions . This interaction can lead to changes in the target’s function, potentially influencing biological processes .

Biochemical Pathways

Pyrazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple pathways

Result of Action

Pyrazole derivatives are known to exhibit a broad range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular levels .

実験室実験の利点と制限

The use of ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate (Ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate (HCl)) in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to obtain, and it has a relatively low toxicity. It is also relatively stable and has a long shelf life. However, it is important to note that the compound has not been approved for human use and caution should be used when using it in experiments involving human subjects.

将来の方向性

There are a number of potential future directions for research involving ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate (Ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate (HCl)). These include further investigation into its mechanism of action and its effects on various biological processes, as well as further exploration of its potential therapeutic applications. Other potential future directions include investigating its potential as an imaging agent, and exploring its potential as a drug delivery system.

合成法

Ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate (Ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate (HCl)) is synthesized through a reaction of ethyl acetate and 5-amino-3-methyl-1H-pyrazol-1-yl chloride. The reaction is carried out in a solvent such as dimethylformamide (DMF) at a temperature between 80-90°C. The reaction is typically complete within 1-2 hours, and the resulting product is a white solid that is soluble in water, ethanol, and other organic solvents.

生化学分析

Biochemical Properties

Ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of more complex structures. For instance, it is used as a precursor in the synthesis of pyrazolo[1,5-a]pyrimidines, which are compounds with notable biological activities . The interactions of Ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate hydrochloride with enzymes often involve the formation of hydrogen bonds and other non-covalent interactions, which stabilize the transition states and lower the activation energy of the reactions.

Cellular Effects

Ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate hydrochloride has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This modulation can result in changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Additionally, Ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate hydrochloride can impact metabolic pathways by interacting with enzymes involved in glycolysis and the citric acid cycle .

Molecular Mechanism

The molecular mechanism of action of Ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate hydrochloride involves its binding interactions with biomolecules. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For example, it can inhibit the activity of certain proteases by binding to their active sites, preventing substrate access . Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate hydrochloride can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species . Over extended periods, the compound may undergo hydrolysis or oxidation, leading to the formation of degradation products that can alter its biological activity. Long-term studies have shown that Ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate hydrochloride can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate hydrochloride in animal models vary with dosage. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function . At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and apoptosis . These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage to optimal levels.

Metabolic Pathways

Ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as aminotransferases and dehydrogenases, influencing the flux of metabolites through pathways like glycolysis and the citric acid cycle . The compound can also affect the levels of key metabolites, such as pyruvate and acetyl-CoA, by modulating enzyme activities and substrate availability .

Transport and Distribution

Within cells and tissues, Ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate hydrochloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its localization to specific cellular compartments. The compound’s distribution is influenced by factors such as its hydrophobicity, charge, and the presence of transport proteins that recognize its structure .

Subcellular Localization

The subcellular localization of Ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate hydrochloride is critical for its activity and function. The compound can be directed to specific compartments, such as the mitochondria or the nucleus, through targeting signals and post-translational modifications . In these compartments, it can exert its effects on enzyme activities, gene expression, and metabolic processes, contributing to its overall biological activity .

特性

IUPAC Name |

ethyl 2-(5-amino-3-methylpyrazol-1-yl)acetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.ClH/c1-3-13-8(12)5-11-7(9)4-6(2)10-11;/h4H,3,5,9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZCHUUBLXYDAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=CC(=N1)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(2-Methoxyphenyl)amino]methyl}phenol hydrochloride](/img/structure/B6351028.png)

![N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2-piperazin-1-ylacetamide dihydrochloride](/img/structure/B6351031.png)

![[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]amine dihydrochloride](/img/structure/B6351045.png)

![2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride](/img/structure/B6351052.png)

![3-[(4-Fluorobenzyl)oxy]azetidine hydrochloride; 95%](/img/structure/B6351077.png)

![[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B6351091.png)